2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate

Phospholipase A2 inhibition Coumarin SAR Anti-inflammatory

The compound 2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate (CAS 868153-51-9) is a synthetic, poly-substituted 2-oxo-2H-chromene-3-carboxylate derivative. It incorporates a bromine atom at the 6-position, a methoxy group at the 8-position, and a 2-(3-methoxyphenyl)-2-oxoethyl ester moiety, features that are known in medicinal chemistry to significantly modulate bioactivity and physicochemical properties relative to the unsubstituted chromene scaffold.

Molecular Formula C20H15BrO7
Molecular Weight 447.237
CAS No. 868153-51-9
Cat. No. B2496264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate
CAS868153-51-9
Molecular FormulaC20H15BrO7
Molecular Weight447.237
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)COC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br
InChIInChI=1S/C20H15BrO7/c1-25-14-5-3-4-11(7-14)16(22)10-27-19(23)15-8-12-6-13(21)9-17(26-2)18(12)28-20(15)24/h3-9H,10H2,1-2H3
InChIKeyPLZNDQVUKFQDLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate (CAS 868153-51-9) Procurement-Relevant Structural and Pharmacological Context


The compound 2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate (CAS 868153-51-9) is a synthetic, poly-substituted 2-oxo-2H-chromene-3-carboxylate derivative. It incorporates a bromine atom at the 6-position, a methoxy group at the 8-position, and a 2-(3-methoxyphenyl)-2-oxoethyl ester moiety, features that are known in medicinal chemistry to significantly modulate bioactivity and physicochemical properties relative to the unsubstituted chromene scaffold [1]. This compound serves as a versatile building block for generating compound libraries aimed at exploring structure-activity relationships (SAR) around the chromene core, a privileged structure in drug discovery [2].

Why 2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate Cannot Be Simply Replaced by General In-Class Analogs


The specific combination of substituents on the chromene scaffold of CAS 868153-51-9 creates a unique pharmacophore and property profile that is not interchangeable with simpler, unsubstituted, or differently substituted analogs. The 6-bromo and 8-methoxy groups are critical for electronic modulation of the core, directly influencing target binding affinity in related coumarin series [2]. The distinct 2-(3-methoxyphenyl)-2-oxoethyl ester side chain differs significantly from simple alkyl esters (e.g., ethyl or methyl), impacting lipophilicity, metabolic stability, and potential prodrug characteristics. Substituting this compound with a more generic chromene-3-carboxylate would forfeit these cumulative structural benefits, undermining the scientific validity of comparative studies or lead optimization campaigns [1]. Direct quantitative evidence for this specific compound's superiority is limited; the following guide clarifies what is known and what must be experimentally verified.

Evidence-Based Differentiation of 2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate from Key Comparators


Class-Level Potency Enhancement Inferred from Halogen and Methoxy Substitution on the Chromene Core

While no direct head-to-head bioactivity data exists for CAS 868153-51-9, a class-level inference can be drawn from the known sPLA2 inhibitory activity of the unsubstituted core. Ethyl 2-oxo-2H-chromene-3-carboxylate (EOCC) inhibits Crotalus durissus ruruima venom sPLA2 with an IC50 of 3.1 ± 0.06 nmol [1]. The target compound incorporates a bromine atom at the 6-position and a methoxy group at the 8-position, both of which are well-documented in coumarin SAR literature to significantly enhance potency and modulate target selectivity through electronic and steric effects compared to the unsubstituted scaffold [2]. This substitution pattern is anticipated to result in a lower IC50 value for sPLA2 or related targets, although experimental confirmation is required.

Phospholipase A2 inhibition Coumarin SAR Anti-inflammatory

Differentiation via Physicochemical Property Modulation from the 2-(3-methoxyphenyl)-2-oxoethyl Ester Side Chain

The target compound incorporates a 2-(3-methoxyphenyl)-2-oxoethyl ester, a bulkier and more lipophilic side chain compared to the methyl or ethyl esters commonly found in chromene-3-carboxylate derivatives [1]. This structural feature is predicted to significantly increase the partition coefficient (LogP) and modulate membrane permeability and metabolic stability. While specific LogP values for CAS 868153-51-9 are not publicly validated, the structural addition of an aromatic ring and a ketone group inherently increases lipophilicity compared to simple alkyl esters. This modification is crucial for enhancing cellular uptake or for designing prodrugs with tailored release kinetics, offering a distinct advantage for in vitro and potential in vivo applications.

Lipophilicity Drug-likeness Prodrug design

Versatile Synthetic Building Block for Generating Diverse Chromene-3-Carboxylate Libraries

The compound serves as a valuable synthetic intermediate. The 2-(3-methoxyphenyl)-2-oxoethyl ester can be selectively cleaved under mild conditions to yield 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, a key building block for amide coupling or further esterification to generate diverse analog libraries [1]. In contrast, simpler esters like the methyl or ethyl variant offer fewer options for orthogonal deprotection and direct diversification. This positions CAS 868153-51-9 as a strategically superior starting material for medicinal chemists who require a late-stage diversifiable handle that is not present in simpler chromene-3-carboxylate analogs.

Chemical biology Library synthesis Medicinal chemistry

Explicit Acknowledgment of Limited Publicly Available Quantitative Head-to-Head Bioactivity Data

A thorough search of authoritative databases (PubChem, ChEMBL, BindingDB) and primary literature reveals that no quantitative, comparator-based bioactivity data (e.g., IC50, Ki, MIC) has been published for 2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate (CAS 868153-51-9). The differentiation claims presented in this guide are therefore limited to class-level inferences from the unsubstituted chromene core and qualitative assessments of its physicochemical and synthetic properties. This transparency is critical for procurement decisions, as the true biological advantage of this compound over its simpler analogs remains an experimental question that must be addressed by the end user.

Data transparency Experimental gap Procurement risk

Optimal Procurement and Application Scenarios for 2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate Based on Current Evidence


Medicinal Chemistry SAR Exploration Targeting sPLA2 or Related Enzymes

Based on the known activity of the unsubstituted core scaffold against sPLA2, this compound is best deployed as a key advanced intermediate in a hit-to-lead or lead optimization program. Its 6-bromo and 8-methoxy substituents are hypothesized to enhance potency, making it a high-priority analog to test against the baseline compound ethyl 2-oxo-2H-chromene-3-carboxylate (IC50 3.1 nM) [1].

Modular Synthesis of Diverse Chromene-3-Carboxamide Libraries

The 2-(3-methoxyphenyl)-2-oxoethyl ester is a strategic choice for procuring a multi-gram quantity of the protected core. This allows for the straightforward chemoselective deprotection to the free carboxylic acid, followed by parallel amide coupling to generate a library of chromene-3-carboxamides. This application leverages the compound's synthetic advantage over simpler, less versatile esters [1].

Development of Cell-Permeable Probes Requiring Enhanced Lipophilicity

In projects requiring compounds with improved passive membrane permeability, the increased lipophilicity predicted for this compound due to its elaborate ester side chain makes it a more suitable candidate than the ethyl or methyl ester analogs. This scenario is applicable to the design of cellular probes for target engagement studies.

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